Structural Elucidation and Stereochemistry of 4β-Hydroxywithanolide E: A Method-Driven Analysis
Structural Elucidation and Stereochemistry of 4β-Hydroxywithanolide E: A Method-Driven Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Withanolides, a class of C28 steroidal lactones derived from an ergostane skeleton, represent a significant area of natural product research due to their diverse and potent biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects[1][2]. 4β-Hydroxywithanolide E, a prominent member of this family isolated from plants of the Physalis genus, has garnered substantial interest for its pronounced anti-tumor activities[3][4]. The precise definition of its chemical structure, including its absolute stereochemistry, is paramount for understanding its mechanism of action and for guiding any future synthetic or semi-synthetic derivatization efforts in drug development. This guide provides a comprehensive, in-depth analysis of the methodologies and logical framework employed in the complete structural and stereochemical assignment of 4β-Hydroxywithanolide E, reflecting the synergistic power of modern spectroscopic techniques.
Introduction: The Significance of Withanolides
The Solanaceae family, particularly the genus Physalis (e.g., P. peruviana or Golden Berry), is a rich source of withanolides[5]. These compounds are characterized by a C28 steroid framework where C-22 and C-26 have been oxidized to form a δ-lactone ring[6]. The structural diversity within this class, arising from various oxidation patterns and stereochemical arrangements in the steroidal core and the side chain, leads to a wide spectrum of biological functions[5]. 4β-Hydroxywithanolide E (4βHWE) stands out for its ability to induce DNA damage, apoptosis, and cell cycle arrest in various cancer cell lines, making it a promising lead compound for oncological research[3][4]. A rigorous structural determination is the foundational first step in its journey from a natural isolate to a potential therapeutic agent.
Isolation and Purification Workflow
The journey to structural elucidation begins with the isolation of the target compound in high purity. The rationale behind this multi-step process is the sequential removal of non-target compounds based on polarity and molecular size, concentrating the desired withanolide for final purification.
Experimental Protocol: Bioactivity-Guided Fractionation
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Source Material & Extraction: Air-dried and powdered whole fruits or calyces of Physalis peruviana or Physalis pruinosa serve as the starting material[7][8]. An exhaustive extraction is performed using methanol (MeOH) at room temperature. The choice of methanol is strategic; its polarity is suitable for extracting a broad range of secondary metabolites, including moderately polar withanolides.
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Solvent Partitioning: The crude MeOH extract is concentrated in vacuo and then subjected to liquid-liquid partitioning. Typically, it is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). Withanolides, including 4βHWE, predominantly partition into the ethyl acetate fraction. This step effectively separates highly nonpolar lipids (in hexane) and highly polar glycosides and salts (in water/BuOH) from the target compounds.
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Initial Chromatographic Separation: The bioactive EtOAc fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Size-Exclusion Chromatography: Fractions enriched with 4βHWE are often further purified using Sephadex LH-20 column chromatography with methanol as the mobile phase. This step separates molecules based on size, effectively removing remaining pigments and other classes of compounds.
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Final Purification (HPLC): The final step to achieve >98% purity involves preparative or semi-preparative High-Performance Liquid Chromatography (HPLC)[7][8]. A C18 reversed-phase column is typically used with a mobile phase of methanol/water or acetonitrile/water. This high-resolution technique is essential for separating structurally similar withanolides.
Caption: Isolation workflow for 4β-Hydroxywithanolide E.
Planar Structure Determination: A Spectroscopic Symphony
The determination of the 2D structure (the atom-to-atom connectivity) of 4βHWE relies on the convergence of data from multiple spectroscopic techniques. Each method provides a unique piece of the puzzle, and their collective interpretation forms a self-validating system for the proposed structure.
Molecular Formula by Mass Spectrometry (MS)
The first crucial piece of information is the molecular formula.
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Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
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Causality: HRESIMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. 4βHWE is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
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Data Interpretation: An observed ion at m/z 503.2639 [M+H]⁺ corresponds to the molecular formula C₂₈H₃₈O₈ (calculated for C₂₈H₃₉O₈⁺: 503.2645), confirming a degree of unsaturation of 10. This value is cross-referenced in databases like PubChem[9].
Functional Group Identification (IR and UV)
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Infrared (IR) Spectroscopy: Provides evidence for key functional groups. Characteristic absorption bands would be observed for:
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Hydroxyl groups (-OH): ~3400 cm⁻¹
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Carbonyl groups (C=O): ~1710 cm⁻¹ (δ-lactone) and ~1680 cm⁻¹ (α,β-unsaturated ketone)
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Alkene (C=C): ~1650 cm⁻¹
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-
Ultraviolet (UV) Spectroscopy: Identifies chromophores. 4βHWE exhibits a maximum absorption (λₘₐₓ) around 220-230 nm, which is characteristic of the α,β-unsaturated ketone system in Ring A of the withanolide steroid core.
The Carbon-Hydrogen Framework by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation, providing detailed information on the connectivity of the carbon skeleton[10].
Caption: NMR workflow for establishing the planar structure.
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¹H NMR: This spectrum reveals the number of distinct proton environments and their immediate neighbors. Key characteristic signals for 4βHWE include:
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Olefinic protons of the enone system in Ring A.
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A proton at the 4-position bearing the hydroxyl group (H-4).
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Protons adjacent to the epoxide ring (H-6).
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Several singlet signals for the tertiary methyl groups (e.g., C-18, C-19, C-21, C-27, C-28).
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-
¹³C NMR and DEPT: The ¹³C NMR spectrum shows 28 distinct carbon signals, consistent with the mass spectrometry data. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) differentiate between CH, CH₂, and CH₃ carbons, while quaternary carbons are identified by their absence in DEPT spectra but presence in the broadband ¹³C spectrum.
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2D NMR for Connectivity:
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COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For 4βHWE, it would establish fragments like the H-2/H-3 coupling in Ring A and connect protons along the steroid backbone and within the side chain.
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HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal it is directly attached to. It is the definitive way to assign the chemical shift of each protonated carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the entire structure together. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
-
Causality in Action: The HMBC spectrum is critical for connecting the fragments identified by COSY. For instance, correlations from the C-19 methyl protons (¹H) to carbons C-1, C-5, C-9, and C-10 unambiguously place this methyl group at the A/B ring junction. Similarly, correlations from the olefinic proton H-2 to the carbonyl carbon C-1 confirms the enone functionality. The connection of the lactone side chain to the D-ring at C-17 is also confirmed via HMBC correlations from protons like H-22 to C-17 and C-20.
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Stereochemistry: Defining the 3D Architecture
With the planar structure established, the next challenge is to determine the three-dimensional arrangement of the atoms.
Relative Stereochemistry by NOESY
The relative orientation of substituents on the steroid core is determined using the Nuclear Overhauser Effect (NOE), which detects protons that are close in space (<5 Å), regardless of their bonding connectivity.
-
Technique: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY.
-
Data Interpretation: Key NOE correlations are used to build a 3D model. For a typical withanolide steroid core:
-
The β-face (top face) is defined by the C-18 and C-19 methyl groups. NOE correlations are expected between H₃-18 and H₃-19, and between these methyls and other β-oriented axial protons.
-
The α-face (bottom face) protons will show their own set of NOE correlations.
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For 4βHWE specifically: A crucial NOE correlation between H-4 and the C-19 methyl protons would confirm the β-orientation (equatorial) of the hydroxyl group at C-4. The stereochemistry of the 5β,6β-epoxide is confirmed by an NOE between H-6 and the C-19 methyl protons. The stereochemistry of the side chain is also elucidated through NOEs between its protons and those on the D-ring, such as H₃-18.
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Caption: Key NOE correlations confirming relative stereochemistry.
Absolute Stereochemistry
While NOESY defines the relative arrangement, determining the absolute configuration (distinguishing between the molecule and its non-superimposable mirror image) requires a chiral-sensitive method.
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Single-Crystal X-ray Diffraction: This is the gold standard. If a suitable single crystal of 4βHWE can be grown, X-ray analysis provides an unambiguous determination of the entire 3D structure, including the absolute stereochemistry[6].
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Electronic Circular Dichroism (ECD): In the absence of a crystal, ECD can be used. The experimental ECD spectrum is compared to spectra of structurally similar withanolides with known absolute configurations or to a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations. A good match between the experimental and calculated spectra provides strong evidence for the absolute configuration.
Summary of Spectroscopic Data
The following table summarizes the key NMR assignments for 4β-Hydroxywithanolide E, which are the cornerstone of its structural proof.
| Position | ¹³C δ (ppm) | ¹H δ (ppm, mult., J in Hz) | Key HMBC Correlations (from ¹H to ¹³C) |
| 1 | ~204.1 | - | H-2, H-19 |
| 2 | ~128.9 | ~5.88 (d, 10.0) | C-1, C-3, C-4, C-10 |
| 3 | ~138.5 | ~6.65 (m) | C-1, C-2, C-4, C-5 |
| 4 | ~76.8 | ~4.50 (br s) | C-2, C-3, C-5, C-6, C-10 |
| 5 | ~65.1 | - | H-4, H-6, H-19 |
| 6 | ~60.3 | ~3.25 (d, 4.0) | C-4, C-5, C-7, C-8, C-10 |
| 10 | ~48.2 | - | H-19 |
| 13 | ~50.1 | - | H-18 |
| 14 | ~84.5 | - | H-18 |
| 17 | ~88.9 | - | H-18, H-21 |
| 18 | ~15.4 | ~1.25 (s) | C-12, C-13, C-14, C-17 |
| 19 | ~19.2 | ~1.20 (s) | C-1, C-5, C-9, C-10 |
| 20 | ~75.3 | - | H-21, H-22 |
| 21 | ~22.1 | ~1.35 (s) | C-17, C-20, C-22 |
| 22 | ~78.5 | ~4.30 (dd, 12.0, 4.0) | C-20, C-21, C-23, C-24, C-26 |
| 26 | ~165.2 | - | H-22 |
Note: Chemical shifts (δ) are approximate and may vary slightly based on the solvent used. This table represents a consensus from typical withanolide data.
Conclusion: An Integrated Approach to Structural Certainty
The structural elucidation of 4β-Hydroxywithanolide E is a testament to the power of an integrated, multi-technique analytical approach. While mass spectrometry provides the elemental formula, it is the sophisticated application of 1D and 2D NMR spectroscopy that reveals the intricate carbon-hydrogen framework and relative stereochemistry. The combination of COSY, HSQC, HMBC, and NOESY experiments provides a network of overlapping correlations that serves as a self-validating system, leaving no doubt as to the molecule's final structure. This foundational chemical knowledge is indispensable for the drug development professionals seeking to harness the therapeutic potential of this potent natural product.
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